L-Metanephrine

Übersicht

Beschreibung

L-Metanephrine, also known as L-metadrenaline, is a metabolite of epinephrine (adrenaline). It is produced by the action of catechol-O-methyl transferase on epinephrine. This compound is part of the catecholamine metabolic pathway and is commonly found in the human body as a result of the breakdown of epinephrine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-Metanephrine can be synthesized through the methylation of epinephrine. The reaction involves the use of catechol-O-methyl transferase, which transfers a methyl group to the hydroxyl group of epinephrine, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the extraction and purification from biological samples, such as urine or plasma. Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to quantify and isolate this compound from these samples .

Analyse Chemischer Reaktionen

Types of Reactions

L-Metanephrine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert this compound back to its precursor, epinephrine.

Substitution: Substitution reactions can occur at the hydroxyl or amino groups of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various alkylating agents can be employed for substitution reactions.

Major Products Formed

Oxidation: Oxidation of this compound can lead to the formation of quinones and other oxidation products.

Reduction: Reduction typically yields epinephrine.

Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Diagnostic Utility in Medicine

L-Metanephrine is primarily recognized for its diagnostic utility in identifying pheochromocytoma, a tumor of the adrenal gland that secretes catecholamines. Elevated levels of plasma metanephrines are a critical marker for this condition.

Sensitivity in Diagnosing Pheochromocytoma

Research indicates that measuring plasma metanephrine concentrations offers a sensitivity of 100% for diagnosing pheochromocytoma, significantly higher than the 82% sensitivity associated with plasma catecholamines. This enhanced diagnostic capability is crucial for early detection and management.

Table 1: Diagnostic Sensitivity of Metanephrines vs. Catecholamines

| Test Type | Sensitivity (%) |

|---|---|

| Plasma Metanephrines | 100 |

| Plasma Catecholamines | 82 |

| Urinary Catecholamines | 82 |

Associations with Cardiometabolic Risks

Recent studies have established correlations between elevated metanephrine levels and various cardiometabolic conditions. High urinary metanephrine levels have been linked to increased risks for metabolic syndrome and microalbuminuria.

Cardiovascular Implications

A retrospective study highlighted that individuals with higher urinary metanephrine levels exhibited significant associations with cardiovascular complications:

Table 2: Associations Between Metanephrine Levels and Cardiometabolic Risks

| Condition | Odds Ratio (OR) | p-value |

|---|---|---|

| Metabolic Syndrome | 1.10 | 0.004 |

| Hypertensive Cardiomyopathy | 1.23 | 0.006 |

| Microalbuminuria | 1.34 | 0.018 |

These findings suggest that monitoring metanephrine levels can be beneficial not only for diagnosing tumors but also for assessing cardiovascular health.

Case Study: Elevated Metanephrines in Neuroendocrine Tumor

A patient presented with elevated serum normetanephrines (252 pg/mL) and metanephrines (155 pg/mL), alongside significantly high urinary levels (three times the upper limit). Imaging confirmed the presence of a cervical carotid sheath mass, leading to treatment initiation with alpha blockade. This case underscores the importance of this compound in both diagnosis and management of neuroendocrine tumors.

Case Study: Cardiovascular Implications

Another case involved a patient experiencing paroxysmal symptoms such as headaches and hypertension, where laboratory tests indicated elevated urinary metanephrines (1300 µg/24 hours). The findings prompted further investigation into potential underlying pheochromocytoma or related conditions, illustrating how monitoring metanephrine levels can guide clinical decision-making in symptomatic patients.

Role in Research and Industry

In addition to its medical applications, this compound is utilized in various research settings:

- Analytical Chemistry : It serves as a standard for quantifying catecholamines and their metabolites.

- Biological Studies : Researchers investigate its role in catecholamine metabolic pathways.

- Diagnostic Assays : The compound is integral to developing diagnostic methods for clinical research.

Wirkmechanismus

L-Metanephrine exerts its effects by interacting with various molecular targets and pathways involved in the metabolism of catecholamines. It is primarily a metabolite and does not have significant pharmacological activity on its own. its presence in biological samples is indicative of the activity of catecholamine metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

L-Metanephrine is similar to other catecholamine metabolites such as normetanephrine and 3-methoxytyramine. it is unique in that it is specifically derived from epinephrine. Other similar compounds include:

Normetanephrine: A metabolite of norepinephrine.

3-Methoxytyramine: A metabolite of dopamine

This compound is unique in its specific derivation from epinephrine and its role as a biomarker for certain medical conditions.

Biologische Aktivität

L-Metanephrine, a metabolite of epinephrine, has garnered attention in recent research for its biological activity and implications in various health conditions, particularly in the context of neuroendocrine tumors and cardiovascular diseases. This article synthesizes findings from multiple studies to present a comprehensive overview of the biological activity of this compound, including its diagnostic utility, associations with cardiometabolic risks, and case studies illustrating its clinical relevance.

Overview of this compound

This compound is produced through the enzymatic conversion of epinephrine via catechol-O-methyltransferase (COMT). It serves as an indirect marker for catecholamine-secreting tumors such as pheochromocytomas and paragangliomas. Elevated levels of this compound can indicate abnormal sympathetic nervous system activity and are often assessed through plasma and urinary measurements.

Diagnostic Utility

Sensitivity in Diagnosing Pheochromocytoma

Research shows that plasma metanephrines, including this compound, provide high sensitivity for diagnosing pheochromocytoma. A study reported a sensitivity of 100% for plasma metanephrines compared to 82% for plasma catecholamines . This makes this compound a critical component in biochemical testing for suspected cases of pheochromocytoma.

Table 1: Diagnostic Sensitivity of Metanephrines vs. Catecholamines

| Test Type | Sensitivity (%) |

|---|---|

| Plasma Metanephrines | 100 |

| Plasma Catecholamines | 82 |

| Urinary Catecholamines | 82 |

Associations with Cardiometabolic Risks

Recent studies have established significant correlations between elevated levels of metanephrines, including this compound, and various cardiometabolic complications. For instance, a retrospective study found that higher urinary metanephrine levels were associated with increased risks for metabolic syndrome and microalbuminuria .

Table 2: Associations Between Metanephrine Levels and Cardiometabolic Risks

| Condition | Odds Ratio (OR) | p-value |

|---|---|---|

| Metabolic Syndrome | 1.10 | 0.004 |

| Hypertensive Cardiomyopathy | 1.23 | 0.006 |

| Microalbuminuria | 1.34 | 0.018 |

These findings suggest that monitoring this compound levels could be beneficial not only for diagnosing tumors but also for assessing cardiovascular health.

Case Studies

Case Study: Elevated Metanephrines in Neuroendocrine Tumor

A patient presented with elevated serum normetanephrines (252 pg/mL) and metanephrines (155 pg/mL), alongside significantly high urinary levels (three times the upper limit). Imaging confirmed the presence of a cervical carotid sheath mass, leading to treatment initiation with alpha blockade . This case underscores the importance of this compound in both diagnosis and management of neuroendocrine tumors.

Case Study: Cardiovascular Implications

Another case highlighted a patient with paroxysmal symptoms such as headaches and hypertension, where laboratory tests indicated elevated urinary metanephrines (1300 µg/24 hours). The findings prompted further investigation into potential underlying pheochromocytoma or related conditions . This illustrates how this compound levels can guide clinical decision-making in symptomatic patients.

Research Findings

A study involving 1374 patients demonstrated that elevated metanephrine levels correlated strongly with cardiovascular complications even in patients without evident tumors. The multivariate analysis indicated significant associations between high metanephrine levels and increased risks for hypertensive cardiomyopathy and metabolic syndrome .

Eigenschaften

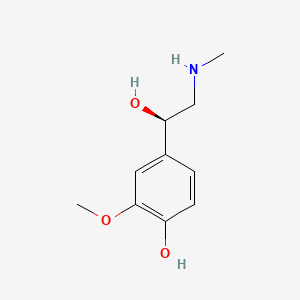

IUPAC Name |

4-[1-hydroxy-2-(methylamino)ethyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2/h3-5,9,11-13H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJCTZKFYGDABJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863478 | |

| Record name | Metanephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Metanephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5001-33-2, 2282-54-4 | |

| Record name | Metanephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5001-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Metanephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2282-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metanephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metanephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METANEPHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZE0530JEJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Metanephrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004063 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.